1,8-Naphthyridine-4-carboxylic acid hydrochloride
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Overview
Description
1,8-Naphthyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the naphthyridine family.
Mechanism of Action
Target of Action
1,8-Naphthyridine-4-carboxylic acid hydrochloride is a derivative of 1,8-naphthyridine, a class of heterocyclic compounds known for their diverse biological activities Similar compounds have been found to exhibit antibacterial properties , suggesting that their targets may include bacterial proteins or enzymes.
Mode of Action
It’s known that 1,8-naphthyridine derivatives can interact with their targets, leading to changes in the target’s function . For instance, some 1,8-naphthyridine derivatives have shown antibacterial activity, possibly by inhibiting bacterial enzymes or disrupting bacterial cell wall synthesis .
Biochemical Pathways
Given the antibacterial properties of similar compounds , it’s plausible that this compound may interfere with bacterial metabolic pathways, such as those involved in cell wall synthesis or DNA replication.
Pharmacokinetics
A related compound was found to display promising in vivo antihistaminic activity on guinea pig trachea , suggesting that 1,8-naphthyridine derivatives can be absorbed and distributed in the body to exert their effects.
Result of Action
Based on the known effects of similar compounds, it’s plausible that this compound may exert antibacterial effects by inhibiting bacterial enzymes or disrupting bacterial cell wall synthesis .
Action Environment
It’s known that the synthesis of 1,8-naphthyridines can be efficiently catalyzed in water under air atmosphere , suggesting that the compound may be stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that 1,8-Naphthyridine derivatives, such as Enoxacin, nalidixic acid, and trovafloxacin, have antibacterial properties related to the fluoroquinolones . These compounds interact with enzymes and proteins involved in bacterial DNA replication, leading to their antibacterial effects .
Cellular Effects
1,8-Naphthyridine derivatives have been reported to display moderate cytotoxic activity against murine p388 leukemia
Molecular Mechanism
1,8-Naphthyridine derivatives are known to act as DNA gyrase inhibitors . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. By inhibiting this enzyme, these compounds prevent bacterial DNA replication, leading to their antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Naphthyridine-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminopyridine and a β-ketoester as starting materials. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the Friedländer synthesis is optimized for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and the final compound is purified using crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1,8-Naphthyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyr
Properties
IUPAC Name |
1,8-naphthyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8;/h1-5H,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLABUPVJPORIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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